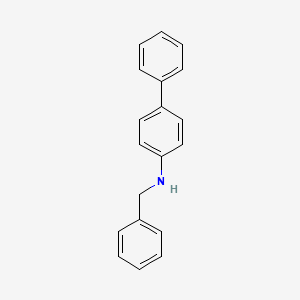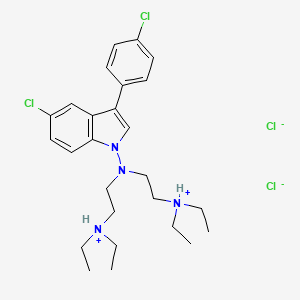![molecular formula C24H28N4O6S2 B13765348 N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1) CAS No. 53221-98-0](/img/structure/B13765348.png)
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of acridine, ethanesulfonyl, and thiol groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the acridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethanesulfonyl group: This step typically involves the reaction of the acridine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the imino group: This involves the reaction of the sulfonylated acridine with an appropriate amine.
Addition of the ethanimidic acid group: This step requires the reaction of the imino compound with ethanimidic acid under controlled conditions.
Introduction of the trihydroxy-lambda~4~-sulfanyl group: This final step involves the reaction of the intermediate with a thiol reagent in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) involves its interaction with specific molecular targets. The ethanesulfonyl group can interact with nucleophilic sites on proteins, leading to modifications that affect their function. The thiol group can form disulfide bonds with cysteine residues, altering protein structure and activity. Additionally, the acridine core can intercalate into DNA, potentially disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of thiadiazole derivatives.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neurotoxicity activities.
Uniqueness
N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid–(trihydroxy-lambda~4~-sulfanyl)methane (1/1) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Eigenschaften
| 53221-98-0 | |
Molekularformel |
C24H28N4O6S2 |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide;trihydroxy(methyl)-λ4-sulfane |
InChI |
InChI=1S/C23H22N4O3S.CH6O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23;1-5(2,3)4/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26);2-4H,1H3 |
InChI-Schlüssel |
JVXQWVJZCSPVGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C.CS(O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/no-structure.png)



![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)



![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
